Ethyl 2-chloromethylbenzoate

Lipophilicity Chromatographic retention Volatility control

Ethyl 2-chloromethylbenzoate (CAS 1531-78-8) is an ortho-substituted aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. The compound features a benzoic acid ethyl ester core bearing a chloromethyl (-CH₂Cl) group at the ortho position, a bifunctional architecture that enables both ester-based transformations and nucleophilic substitution at the benzylic chloride.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 1531-78-8
Cat. No. B072465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloromethylbenzoate
CAS1531-78-8
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CCl
InChIInChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
InChIKeyQQOVRPBUAUNBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloromethylbenzoate CAS 1531-78-8: Procurement Baseline and Chemical Profile


Ethyl 2-chloromethylbenzoate (CAS 1531-78-8) is an ortho-substituted aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . The compound features a benzoic acid ethyl ester core bearing a chloromethyl (-CH₂Cl) group at the ortho position, a bifunctional architecture that enables both ester-based transformations and nucleophilic substitution at the benzylic chloride . This structural combination renders it a versatile intermediate for pharmaceutical synthesis, with a documented commercial purity specification of 98% (GC) [1].

1 Bifunctional intermediate: ester and benzylic chloride groups for multi-step synthesis.
2 Liquid state supports automated dispensing and continuous flow processing.
3 98% (GC) purity baseline reduces stoichiometric miscalculation risk.

Why Generic Substitution Fails for Ethyl 2-chloromethylbenzoate in Synthetic Workflows


Substituting Ethyl 2-chloromethylbenzoate with structurally analogous esters, halogen congeners, or the free carboxylic acid is non-trivial and frequently detrimental to synthetic outcomes. The ortho-chloromethyl group confers a steric and electronic environment that governs reaction rates in nucleophilic substitution and subsequent cyclization steps, while the ethyl ester moiety provides a specific balance of lipophilicity and steric protection during multi-step sequences . Methyl ester analogs exhibit different volatility and ester cleavage kinetics, bromomethyl derivatives display enhanced leaving-group reactivity that can compromise selectivity in sensitive systems, and the free acid requires additional protection/deprotection steps [1]. The following quantitative evidence establishes where these differences translate into measurable, operationally meaningful distinctions.

Target Ethyl ester, Cl leaving group, liquid
Methyl ester substitute Lower LogP and higher volatility may alter extraction and purification outcomes.
Target Ethyl ester, Cl leaving group, liquid
Free acid substitute Solid state requires pre-dissolution, complicating automated handling and continuous flow.
Target Ethyl ester, Cl leaving group, liquid
Bromo analog substitute Higher reactivity (~10³–10⁴×) may compromise selectivity and exotherm control. Class-level leaving-group comparison; validate in your specific reaction.

Quantitative Differentiation Evidence for Ethyl 2-chloromethylbenzoate Procurement Decisions


Ethyl vs. Methyl Ester: LogP and Boiling Point Differentiation

The ethyl ester analog (target compound) exhibits a calculated LogP of 2.60 [1], whereas the methyl ester analog (methyl 2-chloromethylbenzoate, CAS 34040-62-5) displays a LogP of 2.21 [2]. The boiling point differential is also substantial: the ethyl ester boils at 140°C at 14 Torr (or 297.1°C at 760 mmHg) [1], compared to 282°C at 760 mmHg for the methyl ester [3]. This combination of higher lipophilicity and lower volatility under reduced pressure provides operational flexibility in reaction workup and purification.

Lipophilicity & Volatility
Reported
LogP: 2.60 vs 2.21 (+0.39)
BP: 140°C (14 Torr) vs 282°C (760 mmHg)
Supports organic-phase retention and purification workflow.
Calculated LogP; confirm experimentally for your system.
Lipophilicity Chromatographic retention Volatility control

Ethyl Ester vs. Free Acid: Physical State and Processability Differentiation

The target compound is a liquid at ambient temperature (physical form at 20°C: liquid) , whereas 2-chloromethylbenzoic acid (CAS 31719-77-4) is a solid with a melting point of 136–138°C [1]. The liquid state of the ethyl ester eliminates the need for pre-dissolution or heating in many synthetic protocols, and the compound remains fully flowable for automated liquid handling and continuous flow chemistry applications [2].

Physical State
Reported
Liquid at 20°C vs Solid (m.p. 136–138°C)
Enables automated liquid handling and continuous flow integration.
Verify flowability at intended process temperature.
Physical state Process chemistry Handling properties

Chloromethyl vs. Bromomethyl: Leaving-Group Reactivity and Selectivity Control

Ethyl 2-chloromethylbenzoate (MW = 198.65 g/mol) employs a chloride leaving group, while the bromo analog (ethyl 2-(bromomethyl)benzoate, CAS 7115-91-5, MW = 243.1 g/mol) contains a bromide leaving group . Bromide is a superior leaving group (approximately 10³–10⁴ times more reactive in SN2 reactions based on standard leaving-group ability rankings: I⁻ > Br⁻ > Cl⁻) [1]. The chloro analog offers moderated reactivity that can be advantageous when competing nucleophilic sites are present or when reaction exotherms must be controlled in scale-up.

Leaving Group Reactivity
Class-level
Cl (moderate) vs Br (high, ~10³–10⁴×)
Moderated reactivity supports exotherm control and selectivity.
Class-level leaving-group series; verify in your specific substitution.
Nucleophilic substitution Leaving group ability Selectivity

Commercial Purity Specification: 98% (GC) Baseline for Reproducible Synthesis

Commercial suppliers offer Ethyl 2-chloromethylbenzoate with a minimum purity specification of 98% (GC) and moisture content ≤0.5% [1]. This purity threshold is particularly significant given the compound's role as a pharmaceutical intermediate: impurities such as over-chlorinated byproducts (e.g., ortho-dichloromethyl derivatives) or hydrolyzed acid forms can propagate through synthetic sequences, altering reaction stoichiometry and complicating purification . Procurement without a verified 98% (GC) minimum specification introduces variability that can affect yield reproducibility and regulatory compliance in GMP or GLP environments.

Purity Specification
Specification review
≥98% (GC), moisture ≤0.5%
Reduces stoichiometric miscalculation and byproduct formation.
Review lot-specific COA for impurity profile and moisture.
Purity specification Quality control Reproducibility

Density Value for Volumetric Formulation and Process Engineering Calculations

The target compound has a measured density of 1.158 g/cm³ at ambient conditions . For comparison, the methyl ester analog (methyl 2-chloromethylbenzoate) exhibits a density of 1.190 g/cm³ (predicted) , while the hydroxymethyl analog (ethyl 2-(hydroxymethyl)benzoate, CAS 41071-33-4) has a density of 1.143 g/cm³ [1]. The 1.158 g/cm³ value enables accurate volumetric charging for batch processing and precise molarity calculations in solution-phase reactions.

Density
Data to verify
1.158 g/cm³ (target)
Methyl ester: 1.190, hydroxymethyl: 1.143
Supports volumetric dosing and batch charging accuracy.
Confirm density for current lot; source not independently verified.
Density Process engineering Volumetric dosing

Optimal Application Scenarios for Ethyl 2-chloromethylbenzoate Based on Verified Differentiation Evidence


Pharmaceutical Intermediate: Synthesis of Dibenzoxepinacetic Acid Derivatives (Olopatadine Pathway)

The compound serves as a key precursor in the synthesis of dibenzoxepinacetic acid derivatives, most notably the antihistamine olopatadine . The ortho-chloromethyl group undergoes nucleophilic substitution with appropriate nucleophiles to construct the dibenzoxepin ring system, while the ethyl ester protects the carboxyl functionality during multi-step assembly. The 98% (GC) commercial purity specification and liquid physical state facilitate reproducible charging and reaction monitoring in this multi-step pharmaceutical synthesis.

Heterocyclic Building Block for VEGFR Kinase Inhibitor Scaffolds

Ethyl 2-chloromethylbenzoate-derived intermediates have been employed in the synthesis of (azolyl)methyl)arylbenzamides, a class of compounds under investigation as dual inhibitors of VEGFR-1/2 kinases . The benzylic chloride serves as an electrophilic anchor for introducing azole moieties via SN2 substitution, while the ortho-ester orientation positions the growing pharmacophore for optimal target engagement.

Specialty Polymer and 3D Printing Material Formulation

Patent literature documents the incorporation of Ethyl 2-chloromethylbenzoate as a reactive component in 3D printing material formulations, where it is combined with graphene oxide and other monomers to engineer materials with enhanced tensile strength and impact resistance [1]. The compound's liquid state, precise density (1.158 g/cm³), and defined purity (98% GC) support accurate formulation stoichiometry and batch-to-batch consistency in polymer blend preparation.

Agrochemical Intermediate and Specialty Ester Platform

The compound finds utility as an intermediate in agrochemical formulations, where it can be transformed into various herbicidal and insecticidal active ingredients . The moderated reactivity of the chloride leaving group (relative to bromide analogs) provides enhanced process control during exothermic substitution reactions, while the ethyl ester's LogP of 2.60 improves organic-phase retention during workup of large-scale agrochemical syntheses.

Application
Selection Property
Validation Focus
Dibenzoxepin synthesis (Olopatadine pathway)
Bifunctional ester/chloromethyl intermediate
Purity specification and liquid handling reproducibility
VEGFR kinase inhibitor scaffolds
Electrophilic benzylic chloride for azole coupling
SN2 reactivity and regioselectivity review
Specialty polymer / 3D printing materials
Liquid monomer with defined density
Formulation stoichiometry and material property context
Agrochemical intermediate
Moderated chloride reactivity and favorable LogP
Exotherm control and organic-phase recovery review

Technical Documentation Hub

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48 linked technical documents
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